n-(2-Adamantyl)-2-quinoxalinecarboxamide
Description
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(2-adamantyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H21N3O/c23-19(17-10-20-15-3-1-2-4-16(15)21-17)22-18-13-6-11-5-12(8-13)9-14(18)7-11/h1-4,10-14,18H,5-9H2,(H,22,23) |
InChI Key |
BNROOGCOBRXHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Adamantyl Substitution Position
- N-(1-Adamantyl)-2-quinoxalinecarboxamide: A positional isomer with the adamantyl group at the 1-position instead of 2. This minor structural difference can alter steric hindrance and binding affinity to biological targets .
- N-(Adamantan-2-yl)furan-2-carboxamide: Replaces quinoxaline with a furan ring, reducing aromaticity and hydrogen-bonding capacity (2 H-bond acceptors vs. quinoxaline’s 4). Molecular weight: 245.32 g/mol vs. 307.39 g/mol for the target compound .
Heterocyclic Core Variations
- Olaquindox (N-(2-Hydroxyethyl)-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide): Contains a 1,4-dioxide group on the quinoxaline ring and a hydroxyethyl substituent. This enhances solubility but introduces redox-sensitive properties, making it a veterinary antimicrobial agent .
- 4-(Adamantan-1-yl)quinoline-2-carboxylic acid: Features a quinoline core instead of quinoxaline. Quinoline’s nitrogen atom at position 1 increases basicity, influencing interactions with DNA or enzymes in antituberculosis applications .
Table 1: Structural Comparison
| Compound | Core Structure | Adamantyl Position | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-(2-Adamantyl)-2-quinoxalinecarboxamide | Quinoxaline | 2 | None | 307.39 |
| Olaquindox | Quinoxaline 1,4-dioxide | N/A | 3-Methyl, 2-hydroxyethyl | 263.28 |
| N-(1-Adamantyl)-2-quinoxalinecarboxamide | Quinoxaline | 1 | None | 307.39 |
| 4-(Adamantan-1-yl)quinoline-2-carboxylic acid | Quinoline | 1 | Carboxylic acid | 337.44 |
Physicochemical Properties
- LogP and Solubility: this compound: High logP (~3.5) due to adamantyl, suggesting low aqueous solubility. Olaquindox: Lower logP (~1.8) owing to the polar 1,4-dioxide and hydroxyethyl groups, enhancing water solubility .
- Hydrogen-Bonding Capacity: Quinoxaline derivatives (4 H-bond acceptors) exhibit stronger binding to proteins than furan or thiophene analogs (2–3 acceptors) .
Antimicrobial Activity
- Olaquindox : Broad-spectrum antimicrobial agent used in livestock, with EC50 values in the µM range against Gram-negative bacteria .
- 2-Aminoadamantane Triazine Derivatives: Exhibit moderate activity against E. coli and S. aureus (MIC: 16–32 µg/mL), highlighting the role of adamantyl in membrane penetration .
Anticancer Potential
- N-Substituted 2-(2-Adamantyl)-1H-indole Derivatives : Show IC50 values of 2–10 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines, attributed to caspase activation and apoptosis induction .
- 4-(Adamantan-1-yl)quinoline-2-carboxylic Acid: Potent antituberculosis activity (MIC: 0.5 µg/mL against M. tuberculosis), suggesting adamantyl’s role in targeting mycobacterial enzymes .
Preparation Methods
Reaction Overview
This method involves direct condensation of 2-quinoxalinecarboxylic acid with 2-adamantylamine using carbodiimide-based coupling agents.
Procedure
-
Reagents :
-
2-Quinoxalinecarboxylic acid
-
2-Adamantylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Conditions :
Optimization
Advantages vs. Limitations
-
Advantages : High purity, scalable for industrial use.
-
Limitations : Requires anhydrous conditions; cost of coupling agents.
Aminolysis of Quinoxalinecarboxylic Acid Esters
Reaction Overview
This one-step method utilizes 2-quinoxalinecarboxylic acid esters (e.g., ethyl ester) and 2-adamantylamine under reflux conditions.
Procedure
Advantages vs. Limitations
-
Advantages : Avoids coupling agents; cost-effective.
-
Limitations : Requires ester precursor; longer reaction time.
Schotten-Baumann Reaction via Acid Chloride
Reaction Overview
2-Quinoxalinecarboxylic acid is converted to its acid chloride, followed by reaction with 2-adamantylamine in basic aqueous conditions.
Procedure
Optimization
Advantages vs. Limitations
-
Advantages : Rapid acid chloride formation; high reactivity.
-
Limitations : Hazardous reagents; stringent temperature control.
Comparative Analysis of Methods
| Parameter | Carbodiimide Coupling | Ester Aminolysis | Schotten-Baumann |
|---|---|---|---|
| Yield | 65–80% | 70–85% | 60–75% |
| Reaction Time | 12–24 hours | 6–12 hours | 3–4 hours |
| Cost | High (coupling agents) | Moderate | Low |
| Safety | Moderate | High (reflux) | Low (hazardous Cl₂) |
| Scalability | Industrial | Lab-scale | Lab-scale |
Key Research Findings
-
Purity Challenges : Byproducts like disubstituted adamantane may form during ester aminolysis, requiring rigorous chromatography.
-
Solvent Impact : Polar aprotic solvents (DMF) improve carbodiimide coupling efficiency.
-
Temperature Sensitivity : Schotten-Baumann reactions require strict低温 to prevent hydrolysis .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-Adamantyl)-2-quinoxalinecarboxamide?
A robust approach involves coupling 2-adamantylamine with quinoxaline-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). This method, adapted from the synthesis of structurally similar adamantyl carboxamides, ensures efficient amide bond formation under mild conditions. Reaction optimization should focus on solvent selection (e.g., ethyl acetate) and stoichiometric ratios to minimize side products like N-acylurea (EDC coupling) (amide synthesis). Post-synthesis purification via column chromatography or crystallization is critical for isolating high-purity product.
Q. How can researchers confirm the structural integrity of this compound?
Multimodal characterization is essential:
- NMR spectroscopy : - and -NMR can verify adamantyl proton environments (e.g., δ 1.6–2.1 ppm for bridgehead hydrogens) and quinoxaline aromatic signals .
- FTIR : Confirm amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .
- HPLC-TOF/MS : Validate molecular weight (calculated: ~339.4 g/mol) and assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound?
Begin with in vitro antimicrobial testing against Gram-positive bacteria (e.g., Staphylococcus aureus), as adamantyl derivatives often exhibit enhanced membrane penetration. Use broth microdilution to determine minimum inhibitory concentrations (MICs), comparing results to structurally related compounds (e.g., adamantyl-S-triazine derivatives with MICs of 4–16 µg/mL) . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) are advised to assess selectivity.
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s pharmacokinetic properties?
The rigid, lipophilic adamantyl moiety enhances metabolic stability and blood-brain barrier penetration, as observed in adamantane-based therapeutics (e.g., rimantadine). Computational modeling (e.g., logP ~2.6) predicts moderate hydrophobicity, while in vitro microsomal assays can quantify metabolic half-life . Comparative studies with non-adamantyl analogs (e.g., cyclohexyl derivatives) are critical to isolate steric/electronic effects .
Q. What mechanistic insights exist for adamantyl carboxamide reactivity in biological systems?
Adamantyl radicals, generated via hydrogen abstraction (e.g., in photochemical reactions), may undergo acetyl transfer or recombination, as seen in adamantane derivatives. For N-(2-Adamantyl)-2-quinoxalinecarboxamide, radical stability (supported by -NMR studies) suggests potential redox-mediated interactions with enzymes like cytochrome P450 . Kinetic isotope effects (KIEs) or EPR spectroscopy could elucidate radical intermediates in degradation pathways.
Q. How can researchers address synthetic challenges related to regioselectivity and stereochemistry?
- Regioselectivity : Protect reactive quinoxaline nitrogens (e.g., via Boc groups) during coupling to prevent undesired substitution .
- Stereochemistry : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated) may resolve enantiomers if asymmetric centers arise during synthesis. For adamantyl derivatives, stereoelectronic effects often dictate preferential axial/equatorial conformations, impacting biological activity .
Q. What computational tools are recommended for predicting this compound’s stability and reactivity?
- DFT calculations : Model transition states for hydrolysis or oxidation (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular dynamics (MD) : Simulate membrane interactions to predict cellular uptake .
- QSAR : Corrogate substituent effects (e.g., fluorine substitution on quinoxaline) with bioactivity data from analogs like 6-fluoroquinoxaline derivatives .
Methodological Considerations
Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?
- Dose-response standardization : Use fixed protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Orthogonal assays : Pair MICs with time-kill curves or biofilm inhibition studies to confirm mechanism .
- Batch-to-batch analysis : Ensure compound purity (>98% by HPLC) to exclude impurities as confounding factors .
Q. What analytical strategies are critical for detecting degradation products?
Q. How can researchers optimize in vivo studies for this compound?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models, leveraging the adamantyl group’s propensity for adipose tissue accumulation .
- Toxicity screening : Conduct subacute dosing (28-day) to assess hepatic/renal biomarkers, given adamantane’s historical hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
